2-(4-Methoxyphenethylamino)nicotinic acid
Overview
Description
2-(4-Methoxyphenethylamino)nicotinic acid is an organic compound with the molecular formula C15H16N2O3 It is a derivative of nicotinic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-methoxyphenethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenethylamino)nicotinic acid typically involves the reaction of nicotinic acid with 4-methoxyphenethylamine under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the nicotinic acid and the amine group of 4-methoxyphenethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenethylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxyphenethylamino)nicotinic acid.
Reduction: Formation of 2-(4-Methoxyphenethylamino)nicotinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenethylamino)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenethylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. It may act on nicotinic acid receptors, modulating various biological processes. The compound can influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, and metabolic activities. Further research is needed to fully elucidate its mechanism of action and identify its primary molecular targets.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.
2-(4-Hydroxyphenethylamino)nicotinic acid: A derivative with a hydroxyl group instead of a methoxy group.
2-(4-Methoxyphenethylamino)nicotinamide: A derivative with an amide group instead of a carboxyl group.
Uniqueness
2-(4-Methoxyphenethylamino)nicotinic acid is unique due to the presence of the 4-methoxyphenethylamino group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)ethylamino]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-20-12-6-4-11(5-7-12)8-10-17-14-13(15(18)19)3-2-9-16-14/h2-7,9H,8,10H2,1H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHJZHFTRRSSLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=C(C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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